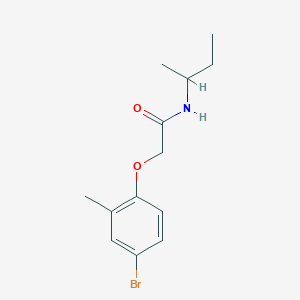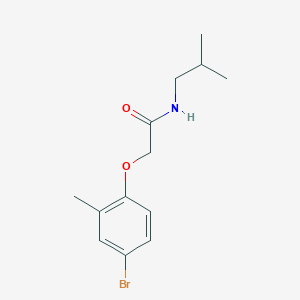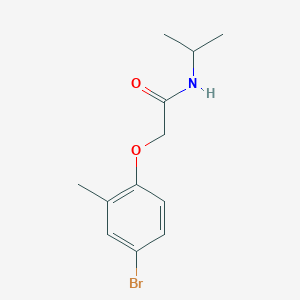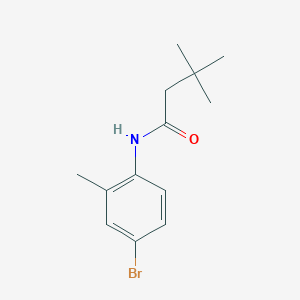![molecular formula C18H22N2O5S B297169 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B297169.png)
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide, also known as BMSMA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase. This inhibition can lead to a decrease in the production of certain compounds, such as bicarbonate ions, which can affect the pH balance of the body. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has also been shown to have antifungal and antibacterial properties. In addition, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which can affect the pH balance of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its potential as a therapeutic agent for cancer, fungal, and bacterial infections. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has also been shown to have a relatively low toxicity profile. However, one limitation of using 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research on 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide include exploring its potential as a therapeutic agent and improving its solubility in water.
Méthodes De Synthèse
The synthesis method of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde and methylsulfonyl chloride to form 3,4-dimethoxybenzyl methyl sulfone. This intermediate is then reacted with benzylamine and acetic anhydride to form 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Propriétés
Formule moléculaire |
C18H22N2O5S |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-10-9-15(11-17(16)25-2)19-18(21)13-20(26(3,22)23)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,19,21) |
Clé InChI |
MTEUYADGAJTYFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)








![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)
